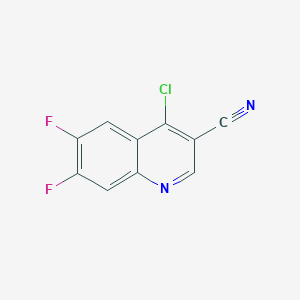

4-Chloro-6,7-difluoroquinoline-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6,7-difluoroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3ClF2N2/c11-10-5(3-14)4-15-9-2-8(13)7(12)1-6(9)10/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMMVXQSCOUIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=CC(=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640742 | |

| Record name | 4-Chloro-6,7-difluoroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-75-0 | |

| Record name | 4-Chloro-6,7-difluoroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886362-75-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Quinoline Core

An In-Depth Technical Guide to the Synthesis of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile

This compound stands as a pivotal building block in modern medicinal chemistry. Its rigid, heterocyclic scaffold, adorned with strategically placed fluorine atoms and reactive handles, makes it a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. The electron-withdrawing nature of the difluoro substitution on the benzene ring significantly modulates the electronic properties of the quinoline system, influencing molecular interactions and metabolic stability. The 4-chloro and 3-carbonitrile groups serve as versatile anchor points for subsequent chemical modifications, enabling the construction of complex molecular architectures.

This guide, prepared from the perspective of a Senior Application Scientist, elucidates a robust and widely adopted synthetic pathway to this key intermediate. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific reagent choices, and the critical parameters that ensure a successful and reproducible synthesis.

Overall Synthetic Strategy: A Two-Stage Approach

The synthesis is logically divided into two primary stages: the construction of the core quinoline ring system followed by the functionalization of the 4-position. This approach ensures high regioselectivity and overall efficiency.

-

Stage 1: Cyclization to Form the Quinoline Nucleus. The process begins with the reaction of a substituted aniline, 3,4-difluoroaniline, with a three-carbon electrophilic partner to construct the 4-hydroxy-6,7-difluoroquinoline-3-carbonitrile intermediate. This is typically achieved through a thermal cyclization reaction.

-

Stage 2: Chlorination of the 4-Position. The thermodynamically stable 4-hydroxyquinoline (a vinylogous amide) is then converted to the more reactive 4-chloroquinoline via a robust chlorination protocol, yielding the final target molecule.

The following workflow diagram illustrates this strategic approach.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 4-Hydroxy-6,7-difluoroquinoline-3-carbonitrile

The foundational step in this synthesis is the construction of the quinoline ring via a Gould-Jacobs type reaction. This classic method involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline ring system.

Expertise & Causality: The Rationale Behind the Cyclization

The choice of ethyl (ethoxymethylene)cyanoacetate as the three-carbon synthon is deliberate. The ethoxy group serves as an excellent leaving group during the initial condensation with 3,4-difluoroaniline. The resulting enamine intermediate is poised for cyclization. The critical step is the high-temperature ring closure. This intramolecular electrophilic aromatic substitution requires significant thermal energy to overcome the activation barrier, hence the use of high-boiling solvents like diphenyl ether (Dowtherm A).[1] The reaction proceeds regioselectively, with the cyclization occurring at the carbon ortho to the amino group of the original aniline. The reaction directly yields the 4-hydroxyquinoline tautomer, which is favored due to the stability of the amide-like functionality within the ring.

Experimental Protocol 1: Thermal Cyclization

Materials:

-

3,4-Difluoroaniline

-

Ethyl (ethoxymethylene)cyanoacetate

-

Diphenyl ether (or Dowtherm A)

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3,4-difluoroaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.05 eq).

-

Heat the mixture to 130-140 °C for 1-2 hours. Ethanol, the byproduct of the condensation, will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Cyclization: To the resulting intermediate, add diphenyl ether to serve as a high-boiling solvent.

-

Heat the reaction mixture to 240-250 °C. The temperature must be carefully controlled to ensure efficient cyclization without causing decomposition.[1] Maintain this temperature for 30-60 minutes.

-

Work-up: Allow the reaction mixture to cool to below 100 °C. Add hexane or another non-polar solvent to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum. The resulting solid is 4-hydroxy-6,7-difluoroquinoline-3-carbonitrile.

Data Presentation: Cyclization Reaction Parameters

| Parameter | Condition | Rationale |

| Reactant Ratio | Aniline:Cyanoacetate ~1:1.05 | A slight excess of the cyanoacetate ensures complete consumption of the more valuable aniline. |

| Condensation Temp. | 130-140 °C | Sufficient to drive off ethanol byproduct without degrading the reactants. |

| Cyclization Solvent | Diphenyl ether | Provides the necessary high temperature (b.p. ~259 °C) for thermal cyclization. |

| Cyclization Temp. | 240-250 °C | Optimal temperature to promote intramolecular cyclization while minimizing side reactions. |

| Typical Yield | 75-85% | This robust reaction generally provides good yields of the desired intermediate. |

Part 2: Chlorination of 4-Hydroxy-6,7-difluoroquinoline-3-carbonitrile

The conversion of the stable 4-hydroxy group to a 4-chloro group is a critical activation step. The chlorine atom is a good leaving group, making the 4-position susceptible to nucleophilic substitution, which is often the next step in the synthesis of more complex drug molecules.

Expertise & Causality: The Vilsmeier-Haack Analogy in Chlorination

The chlorination of a 4-hydroxyquinoline with phosphorus oxychloride (POCl₃) is the method of choice.[2][3] The mechanism is analogous to a Vilsmeier-Haack reaction. The lone pair on the oxygen of the 4-hydroxy group attacks the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which is highly activated. A chloride ion, generated from the POCl₃, then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the 4-chloroquinoline product.[2] Using POCl₃ both as the reagent and the solvent is common, as it drives the reaction to completion.

Caption: Mechanism of chlorination using phosphorus oxychloride.

Experimental Protocol 2: Chlorination

Materials:

-

4-Hydroxy-6,7-difluoroquinoline-3-carbonitrile

-

Phosphorus oxychloride (POCl₃)

-

Toluene or other inert solvent (optional)

-

Ice water

-

Sodium bicarbonate solution

Procedure:

-

Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 4-hydroxy-6,7-difluoroquinoline-3-carbonitrile (1.0 eq) in phosphorus oxychloride (5-10 eq). POCl₃ can be used as both the reagent and the solvent.[3]

-

Heating: Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing crushed ice and water. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Neutralization: The acidic aqueous solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of water to remove any inorganic salts.

-

Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield pure this compound.

Data Presentation: Chlorination Reaction Parameters

| Parameter | Condition | Rationale / Notes |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Highly effective and commonly used for this transformation.[2][4] |

| Reagent Ratio | 1 : 5-10 (Substrate:POCl₃) | A large excess of POCl₃ ensures the reaction goes to completion. |

| Reaction Temp. | 105-110 °C (Reflux) | Provides sufficient energy for the reaction without significant decomposition. |

| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, should be monitored by TLC. |

| Work-up | Quench in ice water, neutralize | Critical for safely decomposing excess POCl₃ and precipitating the product. |

| Typical Yield | 85-95% | This chlorination is generally a high-yielding reaction. |

Conclusion

The synthesis of this compound is a well-established, two-stage process that is both scalable and efficient. The pathway relies on a foundational Gould-Jacobs cyclization to build the core heterocyclic structure, followed by a robust chlorination to install the reactive 4-chloro handle. By understanding the causality behind reagent choice and reaction conditions—from the necessity of high temperatures for cyclization to the mechanism of POCl₃-mediated chlorination—researchers can confidently and reproducibly execute this synthesis, paving the way for the development of novel and impactful pharmaceuticals.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 4. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Chloro-6,7-difluoroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and handling of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile, a key intermediate in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into the causality behind experimental choices and the inherent logic of the presented protocols.

Molecular Overview and Significance

This compound (CAS No: 886362-75-0) is a halogenated quinoline derivative featuring a nitrile group at the 3-position. This unique combination of functional groups imparts specific electronic and steric properties, making it a valuable building block in the synthesis of pharmacologically active molecules. The electron-withdrawing nature of the chlorine and fluorine atoms, coupled with the cyano group, significantly influences the reactivity of the quinoline ring system.

Notably, the quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The specific substitutions on this particular molecule make it an interesting candidate for further functionalization and exploration in drug development programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the known and estimated properties of this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₃ClF₂N₂ | |

| Molecular Weight | 224.60 g/mol | |

| Melting Point | 145-147 °C | [1] |

| Boiling Point | Not available (Predicted: >300 °C) | |

| LogP | 2.4 | [1] |

| Solubility in PBS | 8 µg/mL | [1] |

| Solubility in DMSO | Soluble | |

| Solubility in Ethanol | Sparingly soluble | |

| Water Solubility | Insoluble | |

| Appearance | Off-white to pale yellow solid |

Note on Data: Direct experimental data for some properties of this specific compound are limited in publicly available literature. Where noted, values are based on data for closely related analogs or computational predictions.

Spectral Data and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region corresponding to the protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and chlorine substituents.

-

¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon skeleton. Key signals would include those for the quaternary carbons attached to the chlorine and cyano groups, as well as the carbons bearing fluorine atoms, which would likely exhibit C-F coupling.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of a chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.

-

C=C and C=N stretching: Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic quinoline ring.

-

C-F stretch: Strong absorption bands in the 1000-1400 cm⁻¹ region.

-

C-Cl stretch: A band in the 600-800 cm⁻¹ region.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves a multi-step process starting from appropriately substituted anilines. The general synthetic strategy often follows established methods for quinoline synthesis, such as the Gould-Jacobs reaction, followed by chlorination.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route. The causality behind this multi-step approach lies in the sequential construction of the quinoline core followed by the introduction of the key chloro and cyano functionalities.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis (Hypothetical)

This protocol is a representative, hypothetical procedure based on established methodologies for the synthesis of similar quinoline derivatives.[4] It is crucial to conduct a thorough literature search and risk assessment before attempting any chemical synthesis.

Step 1: Synthesis of 4-Hydroxy-6,7-difluoroquinoline-3-carbonitrile

-

In a reaction vessel equipped with a reflux condenser and a stirrer, combine 3,4-difluoroaniline with diethyl (ethoxymethylene)malonate in a high-boiling solvent such as diphenyl ether.

-

Heat the mixture to reflux (approximately 250-260 °C) for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the cyclized product, ethyl 4-hydroxy-6,7-difluoroquinoline-3-carboxylate, which often precipitates upon cooling.

-

Convert the ester to the corresponding amide by treatment with ammonia or formamide.

-

Dehydrate the amide using a suitable dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4-hydroxy-6,7-difluoroquinoline-3-carbonitrile.

Step 2: Chlorination

-

Suspend the 4-hydroxy-6,7-difluoroquinoline-3-carbonitrile in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux, monitoring the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is activated towards nucleophilic substitution due to the electron-withdrawing effects of the nitrogen atom in the quinoline ring and the cyano group. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a library of derivatives.

-

Reactions of the Nitrile Group: The cyano group can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to an amine. It can also participate in cycloaddition reactions.

-

Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution, although the presence of the deactivating chloro and fluoro groups will make these reactions more challenging and will direct incoming electrophiles to specific positions.

Experimental Methodologies for Physicochemical Characterization

Accurate determination of physicochemical properties is paramount. The following are standard, self-validating protocols for key parameters.

Melting Point Determination

The melting point is a crucial indicator of purity.

References

An In-Depth Technical Guide to 4-Chloro-6,7-difluoroquinoline-3-carbonitrile: Synthesis, Properties, and Applications in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile, a key heterocyclic intermediate in medicinal chemistry. The document details its chemical properties, a validated synthetic pathway, and its significant role as a scaffold for the development of potent kinase inhibitors. This guide is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Quinoline-3-carbonitrile Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The introduction of a carbonitrile group at the 3-position and a chlorine atom at the 4-position creates a highly versatile intermediate, amenable to a variety of chemical modifications. Specifically, the 4-chloro position is highly reactive towards nucleophilic substitution, allowing for the introduction of diverse side chains, most notably substituted anilines.

The 6,7-difluoro substitution pattern on the quinoline ring offers distinct advantages in drug design. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the physicochemical properties of the molecule, such as lipophilicity and pKa.

This guide focuses on this compound, a building block of significant interest for the synthesis of targeted therapies, particularly in oncology. Its derivatives have shown potent inhibitory activity against various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][2]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 886362-75-0 | [3] |

| Molecular Formula | C₁₀H₃ClF₂N₂ | [3] |

| Molecular Weight | 224.6 g/mol | [3] |

| Appearance | Solid (Typical) | |

| Purity | ≥98% (Commercially available) | [3] |

| InChI Key | AVMMVXQSCOUIFD-UHFFFAOYSA-N | [3] |

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is typically achieved through a robust two-step process. This methodology is analogous to the well-established synthesis of other 4-chloroquinoline-3-carbonitriles and involves the initial formation of a 4-hydroxyquinoline intermediate, followed by a chlorination step.[1]

Overview of the Synthetic Strategy

The synthesis commences with the condensation of 3,4-difluoroaniline with ethyl 2-cyano-3-ethoxyacrylate, followed by a thermally induced cyclization to yield the key intermediate, 6,7-difluoro-4-hydroxyquinoline-3-carbonitrile. This intermediate is then subjected to chlorination, most commonly using phosphorus oxychloride (POCl₃), to afford the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous 4-anilino-6,7-dialkoxyquinoline-3-carbonitriles and provide a reliable methodology for obtaining the target compound.[1]

Step 1: Synthesis of 6,7-difluoro-4-hydroxyquinoline-3-carbonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-difluoroaniline (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.1 eq) in a high-boiling point solvent such as diphenyl ether.

-

Condensation and Cyclization: Heat the reaction mixture to 250-260 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent. Add a non-polar solvent like hexane to facilitate further precipitation. Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of this compound

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. To the flask, add 6,7-difluoro-4-hydroxyquinoline-3-carbonitrile (1.0 eq).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction is often run neat, but a high-boiling inert solvent can be used.

-

Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with stirring. This is a highly exothermic process and should be performed with caution. The product will precipitate as a solid. Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution. Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary application of this compound in drug discovery is as a key intermediate for the synthesis of potent protein kinase inhibitors. The 4-chloro group serves as a handle for the introduction of various aniline moieties via nucleophilic aromatic substitution, leading to a diverse library of 4-anilinoquinoline-3-carbonitrile derivatives.

Mechanism of Action and Target Kinases

Derivatives of this scaffold have been shown to be effective inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR) and Src kinase.[1] The quinoline-3-carbonitrile core is proposed to bind to the ATP-binding pocket of the kinase. The cyano group at the 3-position is thought to form a key hydrogen bond interaction with a threonine residue within the hinge region of the kinase, displacing a water molecule that is often present in the active site.[1] The 4-anilino substituent projects into a more solvent-exposed region, and modifications to this group can be used to fine-tune the potency and selectivity of the inhibitor for different kinases.

Caption: Proposed binding mode of a 4-anilinoquinoline-3-carbonitrile inhibitor in a kinase active site.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Phosphorus oxychloride, used in the chlorination step, is a highly corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled with extreme care.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its straightforward two-step synthesis and the reactivity of the 4-chloro position make it an attractive starting material for generating libraries of potential drug candidates. The insights and protocols provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Chloro-6,7-difluoro-quinoline-3-carbonitrile | 886362-75-0 [sigmaaldrich.com]

A Comprehensive Guide to the Structural Elucidaion of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, quinoline derivatives stand out as privileged scaffolds, forming the core of numerous therapeutic agents and functional materials. 4-Chloro-6,7-difluoroquinoline-3-carbonitrile is a key heterocyclic building block, valued for its potential in the synthesis of targeted kinase inhibitors and other complex molecular architectures.[1] The precise arrangement of its chloro, difluoro, and carbonitrile substituents dictates its reactivity and biological interactions. Therefore, its unambiguous structural elucidation is not merely an academic exercise but a foundational requirement for any subsequent research and development.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

The first step in characterizing any unknown compound is to determine its molecular formula and identify the functional groups present. This foundational data provides the atomic "parts list" and a preliminary schematic for the molecular assembly.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[2] By employing High-Resolution Mass Spectrometry (HRMS), typically with an Electrospray Ionization (ESI) source, we can obtain a mass measurement with high accuracy (typically <5 ppm), which allows for the confident determination of the elemental formula.

For this compound, the expected molecular formula is C₁₀H₃ClF₂N₂. A critical feature to observe is the isotopic pattern conferred by the chlorine atom. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic signature in the mass spectrum: a molecular ion peak (M⁺) and a second peak at M+2 with an intensity ratio of approximately 3:1.[3][4] This pattern is a powerful diagnostic tool for confirming the presence of a single chlorine atom.

Table 1: Predicted HRMS Data for C₁₀H₃ClF₂N₂

| Ion | Exact Mass (Calculated) | Isotope | Relative Abundance (%) |

| [M+H]⁺ | 225.0028 | ³⁵Cl | 100.0 |

| [M+2+H]⁺ | 227.0000 | ³⁷Cl | ~32.0 |

Experimental Protocol: ESI-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution analysis.

-

Method Parameters:

-

Ionization Mode: Positive Ion Electrospray (ESI+).

-

Mass Range: Scan from m/z 100 to 500.

-

Data Acquisition: Acquire data in centroid mode.

-

-

Analysis:

-

Identify the monoisotopic peak for the protonated molecule [M+H]⁺.

-

Confirm the presence of the [M+2+H]⁺ peak with ~32% the intensity of the [M+H]⁺ peak.

-

Use the instrument's software to calculate the elemental composition from the measured exact mass of the monoisotopic peak.

-

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy probes the vibrational modes of a molecule, providing a distinct fingerprint of the functional groups present.[5] For the target molecule, FTIR is exceptionally effective at confirming the presence of the nitrile group and the aromatic quinoline core.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretching | ~2230 | Strong, Sharp |

| Aromatic Ring (C=C, C=N) | Stretching | 1620 - 1450 | Medium - Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| C-F | Stretching | 1350 - 1150 | Strong |

| C-Cl | Stretching | 850 - 650 | Medium - Strong |

The nitrile (C≡N) stretch is particularly diagnostic. Aromatic nitriles typically exhibit a sharp, intense absorption band in the 2240-2220 cm⁻¹ range.[6] Its presence is a crucial piece of corroborating evidence.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.[5]

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance spectrum. Identify and label the key absorption bands.

Part 2: The Core Framework - 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[2][7]

Initial Blueprint: ¹H and ¹³C NMR (1D)

One-dimensional NMR provides the initial atomic-level blueprint of the molecule.

-

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. For this compound, we expect three signals in the aromatic region, corresponding to H-2, H-5, and H-8. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen, nitrile, and halogen substituents. Furthermore, we anticipate seeing coupling between the protons and the nearby fluorine atoms (²JHF, ³JHF, ⁴JHF).

-

¹³C NMR: The carbon NMR spectrum shows the number of unique carbon environments. Given the molecule's asymmetry, all 10 carbons are expected to be chemically distinct. The nitrile carbon has a characteristic chemical shift, and the two carbons bonded to fluorine (C-6 and C-7) will appear as doublets with large one-bond carbon-fluorine coupling constants (¹JCF).

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample for ¹H NMR and ~20-30 mg for ¹³C NMR. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[7]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

1D Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

(Optional but recommended) Acquire a DEPT-135 spectrum to differentiate CH carbons (positive signal) from CH₂ carbons (negative signal) and quaternary carbons (absent). For this molecule, DEPT-135 will confirm the signals for C-2, C-5, and C-8 as CH carbons.

-

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| ¹H NMR | δ (ppm) | Multiplicity | Assignment |

| Signal 1 | ~9.1 | s | H-2 |

| Signal 2 | ~8.4 | d | H-5 |

| Signal 3 | ~8.0 | d | H-8 |

| ¹³C NMR | δ (ppm) | Assignment | Note |

| Signal 1 | ~160 | C-7 | Doublet (¹JCF ≈ 250 Hz) |

| Signal 2 | ~158 | C-6 | Doublet (¹JCF ≈ 250 Hz) |

| Signal 3 | ~152 | C-2 | |

| Signal 4 | ~148 | C-8a | |

| Signal 5 | ~145 | C-4 | |

| Signal 6 | ~128 | C-4a | |

| Signal 7 | ~118 | C-5 | |

| Signal 8 | ~115 | C≡N | |

| Signal 9 | ~112 | C-8 | |

| Signal 10 | ~108 | C-3 |

Note: Chemical shifts are estimations and can vary based on solvent and concentration. Multiplicities in ¹H NMR will be complex due to H-F coupling.

Assembling the Pieces: 2D NMR for Connectivity

While 1D NMR provides the parts list, 2D NMR experiments reveal how those parts are connected. For this molecule, HSQC and HMBC experiments are indispensable.[8][9]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon atom to which it is attached. It is the most reliable way to assign the protonated carbon signals (C-2, C-5, and C-8) in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). By mapping these long-range connections, we can unambiguously confirm the quinoline framework and the precise location of the substituents.

Key Expected HMBC Correlations:

-

From H-2: Correlations to C-3 (²J), C-4 (³J), and C-8a (³J). This firmly places the nitrile and chloro groups relative to the pyridine ring.

-

From H-5: Correlations to C-4 (³J), C-6 (²J), C-7 (³J), and C-8a (⁴J, possibly weak). This connects the carbocyclic ring to the pyridine ring and confirms the position of the fluorine atoms.

-

From H-8: Correlations to C-4a (³J), C-6 (³J), and C-7 (²J). This completes the connectivity map of the carbocyclic ring.

Part 3: Integrated Workflow and Visual Confirmation

The power of this multi-technique approach lies in its integrated, self-validating nature. The proposed structure must be consistent with every piece of spectroscopic data.

The Elucidation Pathway

The logical flow from initial sample analysis to final structure confirmation is a systematic process of hypothesis generation and verification.

Caption: A logical workflow for the structure elucidation of this compound.

Visualizing the Proof: Key HMBC Correlations

The HMBC correlations form a web of evidence that locks the molecular structure in place. Visualizing these key connections provides an intuitive and powerful confirmation of the final assignment.

References

- 1. 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile | 214470-55-0 | Benchchem [benchchem.com]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. tutorchase.com [tutorchase.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-6,7-difluoroquinoline-3-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile, a key heterocyclic intermediate in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, validated synthesis protocols, and its significant role as a scaffold for potent kinase inhibitors. The insights presented herein are grounded in established chemical principles and supported by peer-reviewed data to ensure scientific integrity and practical applicability.

Core Molecular Profile and Physicochemical Properties

This compound is a synthetic heterocyclic compound distinguished by a quinoline core. This core is strategically functionalized with a chlorine atom at the 4-position, two fluorine atoms at the 6- and 7-positions, and a nitrile group at the 3-position. This specific arrangement of functional groups imparts a unique electronic and steric profile, rendering it a highly valuable building block in targeted therapy.

The molecular formula for this compound is C₁₀H₃ClF₂N₂.[1] Its molecular weight is 224.59 g/mol .[1] The presence of electronegative fluorine and chlorine atoms, coupled with the electron-withdrawing nitrile group, significantly influences the reactivity of the quinoline ring system, particularly at the 4-position, which is susceptible to nucleophilic substitution.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| Molecular Formula | C₁₀H₃ClF₂N₂ | ChemicalBook[1] |

| Molecular Weight | 224.59 g/mol | ChemicalBook[1] |

| CAS Number | 886362-75-0 | Sigma-Aldrich |

| Appearance | Solid (Typical) | N/A |

| Purity | ≥98% (Typical Commercial Grade) | Sigma-Aldrich |

| InChI Key | AVMMVXQSCOUIFD-UHFFFAOYSA-N | Sigma-Aldrich |

Note: Physical properties such as melting point and solubility can vary slightly between batches and suppliers. Always refer to the specific Certificate of Analysis (CoA) for precise data.

The Rationale of Synthesis: A Mechanistic Perspective

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective synthetic route begins with a substituted aniline precursor, which undergoes cyclization to form the quinoline core, followed by chlorination.

Generalized Synthetic Workflow

The logical flow for a typical synthesis is outlined below. The choice of starting materials and reagents is critical and is based on principles of electrophilic and nucleophilic aromatic substitution.

Caption: Generalized synthetic workflow for this compound.

Step-by-Step Protocol and Mechanistic Insights

Step 1 & 2: Gould-Jacobs Reaction and Thermal Cyclization

-

Reaction Setup: 3,4-Difluoroaniline is reacted with ethyl (ethoxymethylene)cyanoacetate.

-

Mechanism: This reaction proceeds via a nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of the cyanoacetate derivative, followed by the elimination of ethanol. The resulting intermediate is not typically isolated.

-

Cyclization: The intermediate is heated at high temperatures (often in a high-boiling point solvent like Dowtherm A) to induce an intramolecular electrophilic aromatic substitution, forming the quinoline ring and yielding 4-hydroxy-6,7-difluoroquinoline-3-carbonitrile. The high temperature is necessary to overcome the activation energy for the ring-closing step.

Step 3: Chlorination

-

Reaction Setup: The 4-hydroxy intermediate is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a base like triethylamine or N,N-dimethylformamide (DMF).

-

Mechanism: The hydroxyl group at the 4-position is a poor leaving group. POCl₃ acts as both a reagent and a solvent to convert the hydroxyl into a good leaving group (a phosphate ester). Subsequent nucleophilic attack by the chloride ion displaces the phosphate ester, yielding the final 4-chloro product. The reaction is driven to completion by the formation of stable phosphorus byproducts.

-

Work-up and Purification: The reaction mixture is carefully quenched with ice water to hydrolyze excess POCl₃. The precipitated solid product is then filtered, washed, and purified, typically by recrystallization or column chromatography, to achieve the desired high purity.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its role as a versatile intermediate for synthesizing potent and selective kinase inhibitors. The chlorine atom at the C-4 position is an excellent leaving group, making it an ideal site for introducing various nucleophiles to build a diverse library of drug candidates.

Role as a "Privileged Scaffold"

The quinoline core is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. The specific substitutions on the title compound enhance its utility:

-

3-Carbonitrile Group: This group is a key pharmacophoric feature. It can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. In some cases, it serves as a Michael acceptor for covalent irreversible inhibitors, forming a bond with a nearby cysteine residue in the target protein.

-

6,7-Difluoro Substitution: The fluorine atoms increase the lipophilicity of the molecule, which can improve cell membrane permeability and metabolic stability. They can also modulate the pKa of the quinoline nitrogen and engage in specific fluorine-protein interactions, enhancing binding affinity and selectivity.

Logical Flow in Drug Design

The workflow for utilizing this intermediate in a drug discovery program is systematic. The C-4 position is the primary point of diversification.

Caption: Drug discovery workflow using the title compound as a key intermediate.

This strategy has been successfully employed in the development of inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) and HER-2, which are crucial in oncology. The ability to readily modify the C-4 substituent allows for fine-tuning of the molecule's steric and electronic properties to achieve desired potency and selectivity against the target kinase.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling and storage of this compound are paramount to ensure laboratory safety and maintain the compound's integrity.

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.

Always consult the latest Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling the compound.

Conclusion

This compound is more than just a chemical compound; it is a critical tool in the arsenal of medicinal chemists. Its precisely defined molecular weight of 224.59 g/mol and its unique structural features provide an ideal starting point for the rational design of targeted therapeutics. The strategic placement of its chloro, difluoro, and carbonitrile functionalities creates a scaffold that is pre-organized for high-affinity binding to kinase targets and is readily diversifiable through robust and well-understood synthetic transformations. This guide has provided a foundational understanding of its properties, synthesis, and application, underscoring its significance in the ongoing development of next-generation pharmaceuticals.

References

The Biological Activity of Substituted Quinolines: From Privileged Scaffold to Therapeutic Agent

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives, both from natural and synthetic origins, exhibit an exceptionally broad spectrum of biological activities, forming the basis of numerous approved therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of the diverse pharmacological properties of substituted quinolines, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. We will delve into the causality behind experimental design and explore the journey of quinoline derivatives from initial screening to clinical significance, equipping researchers with the foundational knowledge and practical insights required for innovation in this field.

Chapter 1: The Quinoline Core - A Foundation for Diversity

The versatility of the quinoline scaffold stems from its unique electronic properties and the accessibility of its various positions for substitution. The synthesis method employed is critical as it dictates the substitution patterns achievable, which in turn governs the ultimate biological activity.

Foundational Synthetic Strategies

Understanding the synthesis is key to understanding the diversity of available derivatives. Classical methods remain relevant for generating specific substitution patterns:

-

Skraup/Doebner-von Miller Synthesis: These related methods involve the reaction of anilines with glycerol or α,β-unsaturated carbonyl compounds, respectively, in the presence of an acid and an oxidizing agent.[1][4] They are robust methods for producing a variety of substituted quinolines.

-

Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4] It is particularly useful for preparing 2-substituted quinoline derivatives.[4]

-

Conrad-Limpach-Knorr Synthesis: The reaction of anilines with β-ketoesters can yield either 4-quinolones or 2-quinolones depending on the reaction temperature, offering a pathway to another important class of bioactive molecules.[2][4]

-

Pfitzinger Synthesis: This method uses isatin and a carbonyl compound to produce quinoline-4-carboxylic acids, a key intermediate for various drugs.[1][4]

The choice of synthesis is the first step in drug design, as it determines the foundational structure that will be decorated with functional groups to interact with biological targets.

Chapter 2: A Spectrum of Biological Activities

Substitutions on the quinoline ring dramatically influence its pharmacological profile. While the core itself has limited activity, its derivatives are potent agents against a wide array of diseases.[5]

Antimalarial Activity

Historically, the quinoline alkaloid quinine was the first effective treatment for malaria. Synthetic derivatives like chloroquine, mefloquine, and primaquine became mainstays of antimalarial chemotherapy.[6][7]

-

Mechanism of Action: During its lifecycle in red blood cells, the malaria parasite (Plasmodium falciparum) digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin.[8][9][10] Quinoline antimalarials, being weak bases, accumulate in the acidic food vacuole of the parasite.[6][11] There, they bind to heme, preventing its polymerization into hemozoin. The buildup of toxic heme-drug complexes leads to oxidative stress and membrane damage, ultimately killing the parasite.[8][9][10][11][12]

-

Structure-Activity Relationship (SAR):

-

A 7-chloro group on the quinoline ring is crucial for the activity of 4-aminoquinolines like chloroquine.[7]

-

The basicity of the side chain at the 4-position is vital for accumulation in the parasite's acidic food vacuole.[6]

-

Modifications to the side chain have been a key strategy to overcome chloroquine resistance, which often involves a parasite-encoded efflux pump.[9][11]

-

Anticancer Activity

The quinoline scaffold is present in numerous anticancer agents, targeting various hallmarks of cancer.[13] Their mechanisms are diverse and often involve the inhibition of key enzymes that regulate cell growth and proliferation.[14]

-

Mechanisms of Action:

-

Kinase Inhibition: Many quinoline derivatives function as inhibitors of receptor tyrosine kinases (RTKs) like EGFR, VEGF, and c-Met, which are often overactive in cancer cells.[15][16] Several FDA-approved drugs, such as Bosutinib (Src-Abl inhibitor) and Lenvatinib (multi-kinase inhibitor), are quinoline-based.[17][18]

-

Topoisomerase Inhibition: Some derivatives can intercalate with DNA and inhibit topoisomerases, enzymes that manage DNA topology, leading to cell cycle arrest and apoptosis.[19]

-

Tubulin Polymerization Inhibition: Certain quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and arresting cells in the G2/M phase.[17]

-

PI3K/AKT/mTOR Pathway Inhibition: This is a critical survival pathway in many cancers. Several quinoline derivatives, including some in clinical trials, have been developed to inhibit key proteins in this cascade.[16]

-

The diagram below illustrates the general mechanism by which a quinoline-based kinase inhibitor blocks a receptor tyrosine kinase (RTK) signaling pathway, a common mechanism in cancer therapy.

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinolines- Antimalarial drugs.pptx [slideshare.net]

- 8. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 9. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.co.za [journals.co.za]

- 11. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. tandfonline.com [tandfonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 19. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Strategic Role of the Nitrile Group in Modulating the Biological Activity of Quinoline Scaffolds

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of specific functional groups is a key tactic in drug design to modulate potency, selectivity, and pharmacokinetic properties. Among these, the nitrile (-C≡N) group has emerged as a uniquely versatile and powerful pharmacophore. This technical guide provides an in-depth analysis of the multifaceted roles of the nitrile group in shaping the biological activity of quinoline derivatives. We will explore its fundamental physicochemical properties, its influence on drug-target interactions, and its specific contributions to anticancer, antimicrobial, and enzyme-inhibiting activities. This document synthesizes mechanistic insights with practical, field-proven methodologies for researchers, scientists, and drug development professionals.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, renowned for its presence in a wide array of natural products and synthetic drugs.[1][2] Its rigid, planar structure and ability to engage in π-π stacking interactions make it an excellent anchor for binding to biological targets.[3] Derivatives of quinoline exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4] The functionalization of the quinoline ring is a critical strategy for optimizing these activities, and the introduction of a nitrile group is a particularly impactful modification.

The Nitrile Moiety: More Than a Simple Substituent

The nitrile group, though small and structurally simple, exerts a profound influence on a molecule's properties due to its unique electronic and steric characteristics.[3][5] Understanding these properties is fundamental to appreciating its role in quinoline-based drug design.

-

Physicochemical Properties: The nitrile group is characterized by a strong dipole moment, with the electronegative nitrogen atom pulling electron density from the carbon.[5][6] This polarity makes it a potent hydrogen bond acceptor, capable of forming crucial interactions with amino acid residues like serine and arginine in protein active sites.[7][8]

-

Bioisosterism: In medicinal chemistry, the nitrile group is frequently employed as a bioisostere for other functional groups.[9][10] It can effectively mimic the polar interactions of a carbonyl group, the hydrogen-bonding capacity of a hydroxyl group, or the electronic profile of a halogen atom, often while occupying a smaller steric footprint.[3][7]

-

Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation.[3][7] In most pharmaceuticals, it passes through the body unchanged, which can improve a drug's half-life and overall pharmacokinetic profile.[3][11] This stability prevents the release of toxic cyanide, a concern that is largely mitigated unless the nitrile is on an unstable carbon, such as in α-amino nitriles that are specifically designed for reversible covalent inhibition.[7]

-

Modulation of Aromatic Systems: When attached to the quinoline ring, the nitrile's strong electron-withdrawing nature polarizes the π-system.[3][7] This can enhance π–π stacking interactions with aromatic residues in a binding pocket and can make the aromatic ring less susceptible to oxidative metabolism.[7]

Figure 1: Physicochemical properties of the nitrile group and their impact on drug design.

Mechanistic Roles in Quinoline Biological Activity

The introduction of a nitrile group onto the quinoline scaffold can potentiate its activity against a range of biological targets through several mechanisms.

Anticancer Activity

Many quinoline derivatives exhibit anticancer activity by inhibiting key enzymes involved in cancer cell proliferation and survival.[12] The nitrile group is often crucial for achieving high potency.

-

Protein Kinase Inhibition: Protein kinases are critical targets in oncology, and numerous quinoline-based kinase inhibitors have been developed.[13] The nitrile group can act as a key hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).[7][14] For example, Neratinib, an irreversible EGFR inhibitor, features a quinoline core where a nitrile substituent is part of the overall pharmacophore required for potent activity.[7] Furthermore, substituted 3-cyano-quinolines have been specifically designed as inhibitors of MEK enzymes, which are part of the critical RAS/RAF/MEK/ERK signaling pathway.[15]

Figure 2: Simplified MEK inhibition pathway by a cyano-quinoline derivative.

-

Tubulin Polymerization Inhibition: Several cyano-substituted heterocyclic compounds have been shown to inhibit tubulin polymerization, a mechanism that disrupts mitosis and leads to apoptotic cell death.[7][16] For instance, a pyrrolo[1,2-a]quinoline derivative bearing two cyano groups demonstrated a broad spectrum of antiproliferative activity, with molecular docking studies suggesting interaction with tubulin.[16]

Table 1: Selected Cyano-Quinoline Derivatives and their Anticancer Activity

| Compound Class | Specific Derivative Example | Target/Mechanism | Activity (IC₅₀) / Cell Line | Reference |

| Pyrrolo[1,2-a]quinolines | 1-Benzoyl-2,3-dicyano... | Tubulin Interaction | GI₅₀: 0.27 µM (SR Leukemia) | [16] |

| Quinoline-Thiazole Hybrids | 4-(4-cyanophenyl)... | Not specified | IC₅₀: 1.12 µM (MCF-7) | [17] |

| Substituted Quinolines | 6,8-Dicyanotetrahydroquinoline | Antiproliferative | Low activity reported | [18] |

| Acrylamide Quinolines | 2-Cyano-3-(aryl)-N-(quinolin-3-yl) | Cytotoxicity | IC₅₀: 29.8 µM (MCF-7) |

Antimicrobial Activity

The quinolone class of antibiotics, characterized by a 4-oxo-quinoline core, are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV.[19] While the core scaffold is key, substitutions significantly modulate the activity spectrum and potency. The nitrile group has been shown to be a beneficial substituent in novel antimicrobial quinoline derivatives.

-

Antifungal Activity: In a study of novel quinoline-thiazole derivatives, structure-activity relationship (SAR) analysis revealed that the presence of a cyano group at the para-position of a phenyl ring substituent was critical for potent anticandidal activity.[17] The derivative with a 4-CN substitution showed a remarkable increase in activity against Candida glabrata, highlighting the nitrile's role in optimizing target interactions.[17]

Case Study: Synthesis and Biological Evaluation Workflow

To illustrate the practical application of these principles, we will outline a representative workflow for the synthesis and evaluation of a nitrile-containing quinoline derivative.

Synthesis Workflow: [3+2] Cycloaddition

A modern and efficient method to generate complex cyano-substituted quinoline scaffolds is the [3+2] cycloaddition reaction between an in-situ generated quinolinium ylide and an alkene like fumaronitrile.[16]

Figure 3: Workflow for the synthesis of a dicyano-pyrrolo[1,2-a]quinoline derivative.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[20] It is a cornerstone for evaluating the cytotoxic potential of novel anticancer compounds.

Objective: To determine the concentration-dependent cytotoxic effect (IC₅₀ value) of a nitrile-containing quinoline compound on a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

MCF-7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Test Compound (dissolved in DMSO to create a stock solution)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader (570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The nitrile group is a powerful and strategic tool in the medicinal chemist's arsenal for the development of quinoline-based therapeutics. Its ability to act as a potent hydrogen bond acceptor, a versatile bioisostere, and a modulator of electronic properties allows for the fine-tuning of binding affinity and pharmacokinetic profiles.[3][7] We have demonstrated its critical role in enhancing the anticancer and antimicrobial activities of quinoline derivatives, often by facilitating crucial interactions within enzyme active sites.

Future research will likely focus on leveraging the unique reactivity of the nitrile group. The design of α,β-unsaturated nitriles within a quinoline scaffold could lead to the development of novel covalent inhibitors that form irreversible bonds with their targets, potentially overcoming drug resistance.[3] Furthermore, as our understanding of protein-ligand interactions deepens, the rational placement of nitrile groups to displace or mimic key binding-site water molecules will offer new avenues for improving drug potency and selectivity.[8][10] The continued exploration of nitrile-functionalized quinolines holds significant promise for the discovery of next-generation therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities of quinoline derivatives. | Semantic Scholar [semanticscholar.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. A survey of the role of nitrile groups in protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]

- 12. ijmphs.com [ijmphs.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. IL146326A0 - Quinoline derivatives as inhibitors of mek enzymes - Google Patents [patents.google.com]

- 16. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Discovery of Novel Quinoline-3-Carbonitrile Derivatives: A Technical Guide for Medicinal Chemists

Foreword: The Enduring Legacy and Modern Potential of the Quinoline Scaffold

In the landscape of medicinal chemistry, few heterocyclic systems command the same level of respect and sustained interest as the quinoline nucleus.[1][2] This simple fusion of a benzene and a pyridine ring is a foundational "privileged scaffold," a structural motif that appears in a remarkable array of natural products, most famously the Cinchona alkaloids like quinine, and a multitude of FDA-approved synthetic drugs.[3][4][5] Its versatile chemistry and ability to interact with diverse biological targets have cemented its role in the development of antimalarial, antibacterial, anti-inflammatory, and anticancer agents.[6][7][8][9]

This guide focuses on a specific, highly potent subclass: quinoline-3-carbonitrile derivatives . The strategic placement of a carbonitrile (-C≡N) group at the C-3 position transforms the quinoline core into a powerful pharmacophore, particularly for the design of targeted therapeutics. This moiety is instrumental in creating high-affinity ligands for protein kinases, a critical class of enzymes often dysregulated in cancer.[10][11] The 4-anilino-quinoline-3-carbonitrile framework, for instance, serves as the foundational template for potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), demonstrating the profound impact of this specific substitution pattern.[10][12]

Herein, we move beyond a mere survey of the literature. This document is designed as a technical guide for researchers, scientists, and drug development professionals. We will dissect the causality behind synthetic choices, present robust and repeatable experimental protocols, and explore the intricate relationship between molecular structure and biological function, grounding every claim in authoritative evidence.

Part 1: Strategic Synthesis of the Quinoline-3-Carbonitrile Core

The efficient construction of the quinoline-3-carbonitrile scaffold is paramount. While classical named reactions like the Friedlander or Combes syntheses provide foundational routes to quinolines, modern drug discovery demands higher efficiency, atom economy, and operational simplicity.[1][13] To this end, one-pot multicomponent reactions (MCRs) have become the strategy of choice.

The most prevalent and effective MCR for this scaffold is a variation of the Friedlander annulation, which constructs the quinoline ring in a single, convergent step from simple precursors.[14][15][16]

Causality Behind the One-Pot Approach:

-

Convergence & Efficiency: All components are combined in a single reaction vessel, which drastically reduces synthesis time, solvent waste, and the need for isolating intermediates.[13]

-

Atom Economy: The reaction is a condensation cascade, with water being the primary byproduct, aligning with the principles of green chemistry.

-

Structural Diversity: By simply varying the starting aldehyde, a vast library of C-4 substituted derivatives can be rapidly generated, which is essential for exploring the Structure-Activity Relationship (SAR).

A typical reaction involves the condensation of an aromatic aldehyde, an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile), a cyclic ketone (or a compound that can generate an enamine/enolate), and an ammonium salt (e.g., ammonium acetate) which serves as the nitrogen source for the pyridine ring.[14][16]

Part 2: Experimental Protocol — A Self-Validating Case Study

This protocol details the synthesis of a representative 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivative. The inclusion of precise steps for reaction, work-up, and purification ensures the methodology is robust and self-validating.

Synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

-

Materials:

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Malononitrile (1.1 mmol, 73 mg)

-

Cyclohexanone (1.0 mmol, 98 mg)

-

Ammonium acetate (2.0 mmol, 154 mg)

-

Absolute Ethanol (15 mL)

-

-

Procedure:

-

To a 50 mL round-bottom flask equipped with a reflux condenser, add benzaldehyde (1.0 mmol), malononitrile (1.1 mmol), cyclohexanone (1.0 mmol), and ammonium acetate (2.0 mmol).

-

Add absolute ethanol (15 mL) to the flask.

-

Rationale: Ethanol is a common, effective solvent that readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature. Ammonium acetate serves as both the nitrogen donor and a mild catalyst.

-

Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will typically form.

-

Rationale: The product is generally much less soluble in the cooled ethanol medium than the starting materials or byproducts, allowing for straightforward isolation by precipitation.

-

Leave the mixture to stand overnight at 4°C to maximize precipitation.

-

Collect the solid precipitate by vacuum filtration through a Büchner funnel.

-

Wash the collected solid with cold water (2 x 10 mL) followed by a small amount of cold ethanol (5 mL) to remove any residual soluble impurities.

-

Dry the product under vacuum.

-

Purification: For higher purity, recrystallize the crude product from a suitable solvent system, such as methanol/dichloromethane or ethanol.[16] This step is crucial for removing minor impurities and obtaining material suitable for biological testing.

-

Part 3: Unambiguous Structural Elucidation

The identity and purity of a novel compound must be unequivocally established. A combination of spectroscopic techniques provides a complete structural picture.

-

Infrared (IR) Spectroscopy: This is a rapid and powerful method for identifying key functional groups. The most telling signal for this class of compounds is the sharp, strong absorption band for the nitrile (-C≡N) stretch, typically appearing around 2200-2230 cm⁻¹. The presence of an amino (-NH₂) group will also be evident from characteristic stretches in the 3200-3500 cm⁻¹ region.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive map of the molecule's carbon-hydrogen framework.

-

¹H NMR: Will show characteristic signals for the aromatic protons of the C-4 aryl group, aliphatic protons of the tetrahydroquinoline portion, and a distinct signal for the amino (-NH₂) protons.

-

¹³C NMR: Will confirm the total number of unique carbons. Key signals include those for the nitrile carbon (δ ~115-120 ppm) and the carbons of the quinoline core.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering an additional layer of confirmation.

Table 1: Expected Spectroscopic Data for a Representative Derivative

| Analysis Type | Feature | Expected Observation |

|---|---|---|

| IR | Nitrile (-C≡N) stretch | Strong, sharp peak at ~2220 cm⁻¹ |

| Amine (N-H) stretch | Broad peaks in the 3200-3500 cm⁻¹ region | |

| ¹H NMR | Aromatic Protons | Multiplets in the δ 7.0-8.0 ppm range |

| -NH₂ Protons | Broad singlet, chemical shift can vary | |

| ¹³C NMR | Nitrile Carbon (-CN) | Signal around δ 118 ppm |

| C2 and C4 of Quinoline | Signals in the δ 150-160 ppm range |

| MS (ESI+) | Molecular Ion Peak | [M+H]⁺ corresponding to the calculated MW |

Part 4: Biological Evaluation - Targeting Oncogenic Signaling

Quinoline-3-carbonitrile derivatives have shown significant promise as anticancer agents, largely due to their ability to inhibit protein kinases. Kinases are enzymes that regulate the majority of cellular pathways, and their aberrant activity is a hallmark of cancer.[17] A primary target for this scaffold is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivity drives proliferation in many cancers.[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

-

Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. High kinase activity consumes ATP, resulting in a low signal. An effective inhibitor prevents ATP consumption, leading to a high signal.

-

Materials:

-

Recombinant human EGFR kinase

-